N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
CAS No.: 941975-03-7
VCID: VC7174006
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.

Description |
N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities, due to the presence of a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen . SynthesisThe synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves several key steps:
Potential ApplicationsThiazole derivatives, including N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, are of significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds may exhibit anticancer and antimicrobial effects, making them candidates for drug development . Potential Applications Table
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 941975-03-7 | ||||||||
Product Name | N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide | ||||||||
Molecular Formula | C21H22N4O3S | ||||||||
Molecular Weight | 410.49 | ||||||||
IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | ||||||||
Standard InChI | InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | ||||||||
Standard InChIKey | PHTNDVAQYPFUJT-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 16897242 | ||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume